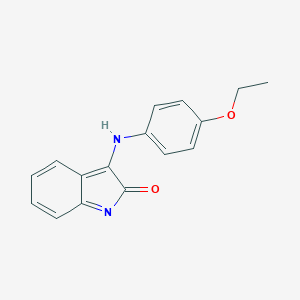

(E)-3-((4-ethoxyphenyl)imino)indolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethoxyphenyl)imino-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-2-20-12-9-7-11(8-10-12)17-15-13-5-3-4-6-14(13)18-16(15)19/h3-10H,2H2,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLWOPLJPFUKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways Toward E 3 4 Ethoxyphenyl Imino Indolin 2 One

General Synthetic Principles for Iminoindolin-2-one Derivatives

The synthesis of 3-iminoindolin-2-one derivatives is a cornerstone of heterocyclic chemistry, providing a scaffold for a wide array of biologically active molecules. The most prevalent and direct approach involves the condensation of isatin (B1672199) or its derivatives with primary amines.

Condensation Reactions of Isatin with Aniline (B41778) Derivatives

The fundamental and most widely employed method for synthesizing 3-iminoindolin-2-one derivatives is the condensation reaction between isatin (or a substituted isatin) and an aniline derivative. nih.govclockss.org This reaction forms a new carbon-nitrogen double bond, known as an imine or Schiff base, at the C-3 position of the indolin-2-one core. clockss.org The carbonyl group at the C-3 position of isatin is electrophilic and readily reacts with the nucleophilic primary amino group of anilines. nih.gov The presence of electron-donating or electron-withdrawing groups on the aniline can influence the reactivity of the amino group and, consequently, the reaction rate and yield. researchgate.net The general applicability of this reaction makes it a versatile tool for creating a diverse library of 3-iminoindolin-2-one compounds. scielo.brresearchgate.net

Catalytic Systems and Optimized Reaction Parameters

To facilitate the condensation reaction and improve yields, various catalytic systems and optimized reaction parameters have been explored. A common and effective approach involves the use of an acid catalyst, such as glacial acetic acid, in a suitable solvent like methanol (B129727) or ethanol. iucr.org The acid protonates the carbonyl oxygen of isatin, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the aniline.

The choice of solvent is also crucial, with protic solvents like alcohols being frequently used as they can solvate the reactants and intermediates. Reaction temperatures are typically elevated, often to the reflux temperature of the solvent, to overcome the activation energy barrier of the reaction. The optimization of these parameters, including catalyst loading, temperature, and reaction time, is essential for maximizing the yield and purity of the desired iminoindolin-2-one product. scielo.br

Specific Synthesis of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one and Related Analogues

The synthesis of the target compound, this compound, is a direct application of the general principles outlined above. It involves the condensation of isatin with 4-ethoxyaniline. A representative procedure for a closely related analogue, 1-benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one, involves dissolving N-benzylisatin and 4-methoxyaniline in methanol. iucr.org A catalytic amount of glacial acetic acid is added, and the mixture is stirred at room temperature for several hours. iucr.org The desired product precipitates from the solution and can be isolated by filtration. iucr.org This method, with minor modifications, is expected to be applicable for the synthesis of the N-unsubstituted target compound. The presence of the electron-donating ethoxy group on the aniline ring enhances the nucleophilicity of the amino group, facilitating the reaction.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| N-Benzylisatin | 4-Methoxyaniline | Glacial Acetic Acid | Methanol | 8 hours | 73 | iucr.org |

This table represents the synthesis of a closely related N-benzyl analogue.

Elucidation of Reaction Mechanisms and Intermediates

The formation of this compound proceeds through a well-established two-step mechanism for Schiff base formation. The initial step is the nucleophilic addition of the primary amino group of 4-ethoxyaniline to the electrophilic C-3 carbonyl carbon of isatin. This addition is often catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This step results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.

The second step of the mechanism is the acid-catalyzed dehydration (elimination of a water molecule) of the unstable hemiaminal intermediate. Protonation of the hydroxyl group in the hemiaminal converts it into a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the final imine product. The stereochemistry of the final product, designated as (E), is determined during this process, with the more stable trans-isomer being the predominant form. Mechanistic studies have shown that for related systems, the Z-E interconversion of intermediates can occur, with the equilibrium often shifting towards the thermodynamically more stable isomer. scielo.br

Synthetic Strategy Refinements and Yield Optimization

Further refinements in the synthetic strategy for 3-iminoindolin-2-one derivatives often focus on improving reaction efficiency, simplifying workup procedures, and enhancing product yields. One area of refinement involves the exploration of alternative catalytic systems. While acidic catalysts are common, other systems may offer advantages in terms of milder reaction conditions or improved selectivity.

Optimization of reaction parameters is another key aspect of refining the synthetic strategy. This can involve a systematic study of the effects of temperature, catalyst loading, and reactant concentrations to identify the optimal conditions for the formation of this compound. For instance, in the synthesis of related 3,3-di(indolyl)indolin-2-ones, a detailed study of the reaction temperature and catalyst amount was conducted to maximize the yield. scielo.br Such optimization studies are crucial for developing a robust and scalable synthetic route.

| Parameter | Variation | Effect on Yield | Reference |

| Temperature | 70-100 °C | Increasing temperature to 90 °C improved yield | scielo.br |

| Catalyst Amount | Varied | Optimization of catalyst loading is crucial for maximizing yield | scielo.br |

This table illustrates general optimization principles from a related synthesis.

Comprehensive Spectroscopic and Structural Analysis of this compound Remains Elusive

A thorough review of available scientific literature and chemical databases has revealed a significant gap in the detailed spectroscopic characterization of the specific chemical compound, this compound. Despite the existence of extensive research on related isatin derivatives and Schiff bases, a complete set of advanced spectroscopic data—including Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), electronic (UV-Vis), and mass spectrometry—for this particular molecule is not publicly available.

Isatin and its derivatives, particularly Schiff bases formed at the C3-position, are a well-studied class of compounds in medicinal and materials chemistry, known for a wide range of biological activities and applications. nih.govbiointerfaceresearch.comuobaghdad.edu.iq The general synthesis of such compounds typically involves the condensation reaction between an isatin derivative and a primary amine, in this case, 4-ethoxyaniline. ijseas.com

While spectral data for analogous compounds, such as those with different substitution patterns on the phenylamino (B1219803) ring or the indolinone core, are documented, these cannot be directly extrapolated to this compound. biointerfaceresearch.comresearchgate.net For instance, studies on similar isatin Schiff bases provide expected regions for characteristic signals. The imine (C=N) and carbonyl (C=O) stretching vibrations in Infrared (IR) spectra, the chemical shifts of aromatic and imine protons in ¹H NMR spectra, and the corresponding carbon signals in ¹³C NMR spectra are well-documented for the general class. nih.govijseas.com However, the precise peak positions and coupling constants are highly sensitive to the specific electronic and steric environment of the molecule, which is defined by its unique substituents.

The generation of a scientifically rigorous and detailed analysis as requested by the specified outline requires experimentally determined data for the target compound. This includes:

¹H and ¹³C NMR: To assign every proton and carbon atom and understand the electronic environment throughout the molecule.

2D NMR: To definitively map the connectivity between protons and carbons.

IR and Raman Spectroscopy: To identify characteristic vibrational modes of functional groups like the amide N-H, carbonyl C=O, imine C=N, and aromatic C-H and C=C bonds.

UV-Vis Spectroscopy: To determine the electronic transition properties (e.g., π→π* and n→π*) of the conjugated system.

Mass Spectrometry: To confirm the molecular weight and determine the fragmentation pattern, which aids in structural confirmation.

Without access to a publication or database entry detailing the synthesis and complete spectroscopic characterization of this compound, it is not possible to construct the requested scientific article with the required level of accuracy and detail. The necessary data tables and in-depth research findings are contingent on the availability of this primary experimental information.

Advanced Spectroscopic Characterization and Structural Elucidation of E 3 4 Ethoxyphenyl Imino Indolin 2 One

Spectroscopic Differentiation and Confirmation of E/Z Isomerism

The geometry around the exocyclic C=N double bond in 3-((4-ethoxyphenyl)imino)indolin-2-one can exist as either the E (entgegen) or Z (zusammen) isomer. Spectroscopic methods, particularly NMR, are crucial for differentiating and confirming the specific isomer. researchgate.netresearchgate.netnih.gov

The spatial arrangement of the substituents around the imine bond significantly influences the chemical shifts of nearby protons. In the E isomer, the 4-ethoxyphenyl group is positioned away from the carbonyl group of the indolin-2-one ring. Conversely, in the Z isomer, the 4-ethoxyphenyl ring is in closer proximity to the carbonyl group.

This proximity in the Z isomer can lead to through-space interactions, which can be detected by 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment on the Z isomer would be expected to show a correlation between the protons of the 4-ethoxyphenyl ring and protons on the indolin-2-one ring, particularly H-4. This correlation would be absent or significantly weaker in the E isomer. nih.gov

Furthermore, the anisotropic effect of the nearby aromatic rings and the carbonyl group can cause a noticeable difference in the chemical shifts of certain protons between the two isomers. For instance, the proton at the C-4 position of the indolin-2-one ring is likely to be more deshielded (shifted downfield) in the E isomer compared to the Z isomer due to its proximity to the imine nitrogen's lone pair. najah.eduresearchgate.net X-ray crystallography studies on the related compound, 3-(phenylimino)indolin-2-one, have confirmed the existence of the E conformation in the solid state. researchgate.netnih.govnih.gov The synthesis of isatin (B1672199) derivatives often results in the thermodynamically more stable E isomer. nih.govrsc.org

Crystallographic Analysis and Solid State Structural Investigations of E 3 4 Ethoxyphenyl Imino Indolin 2 One

Single Crystal X-ray Diffraction: Anticipated Geometrical Parameters

Single-crystal X-ray diffraction is a premier technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. Although specific data for (E)-3-((4-ethoxyphenyl)imino)indolin-2-one is not published, analysis of analogous structures, such as 1-Benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one and 3-(4-hydroxyphenylimino)indolin-2-one, offers valuable insights into its expected molecular geometry.

It is anticipated that this compound would crystallize in a common space group for organic molecules, such as a monoclinic or triclinic system. For instance, the related compound 3-(4-hydroxyphenylimino)indolin-2-one crystallizes in the monoclinic space group P2₁/n nih.gov. Another analog, 1-Benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one, is reported to crystallize in the triclinic P-1 space group nih.goviucr.orgiucr.org. The unit cell dimensions would be influenced by the packing of the molecules, which is governed by intermolecular forces.

Table 1: Crystallographic Data for Analogous Compounds

| Compound | Formula | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|---|

| 3-(4-Hydroxyphenylimino)indolin-2-one nih.gov | C₁₄H₁₀N₂O₂ | P2₁/n | 5.7662(17) | 15.383(5) | 12.898(4) | 90 | 100.479(16) | 90 | 1124.9(6) | 4 |

The molecular geometry of this compound is expected to feature characteristic bond lengths and angles for its constituent functional groups. The C=N imine bond is a key feature, and in related structures, it consistently displays an E conformation nih.goviucr.org. The bond lengths and angles within the indolin-2-one and ethoxyphenyl rings are expected to be within the normal ranges for sp² and sp³ hybridized carbon and oxygen atoms.

In 3-(4-hydroxyphenylimino)indolin-2-one, the C2–N2–C9 angle is 122.97(12)° and the C8–C2–N2–C9 torsion angle is -9.0(3)°, indicating a slight twist from planarity nih.gov. For 1-Benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one, the dihedral angle between the phenyl ring and the isatin (B1672199) group is 60.70(6)° nih.goviucr.org. Similar torsional angles are anticipated for the title compound, defining the relative orientation of the two aromatic systems.

Table 2: Selected Bond Distances and Angles for an Analogous Compound

| Parameter | 3-(4-Hydroxyphenylimino)indolin-2-one nih.gov |

|---|---|

| Bond Angles (°) | |

| C2–N2–C9 | 122.97(12) |

| Torsion Angles (°) |

The core iminoindolin-2-one moiety is expected to be largely planar. However, some degree of conformational flexibility can be expected, particularly concerning the rotation around the N-phenyl bond. The dihedral angle between the indolin-2-one ring system and the 4-ethoxyphenyl ring will be a key conformational parameter. In the case of 3-(4-hydroxyphenylimino)indolin-2-one, the dihedral angle between the indole and benzene rings is 61.63(4)° nih.gov. A similar non-coplanar arrangement is likely for this compound, influenced by steric hindrance and electronic effects of the ethoxy group.

Supramolecular Architectures and Intermolecular Interactions in the Crystalline State

The packing of molecules in the crystalline state is dictated by a variety of non-covalent interactions, which collectively define the supramolecular architecture.

Hydrogen bonding is expected to be a significant factor in the crystal packing of this compound. The N-H group of the indolin-2-one moiety can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygen of the ethoxy group can act as acceptors. In the crystal structure of 3-(4-hydroxyphenylimino)indolin-2-one, centrosymmetrically related molecules are linked into dimers by N—H⋯O hydrogen bonds nih.gov. These dimers are further connected by O—H⋯O and C—H⋯O hydrogen bonds to form a three-dimensional network nih.gov. For the title compound, similar N—H⋯O hydrogen bonds forming dimeric motifs are highly probable.

Crystal Packing Dynamics and Lattice Energy Considerations

The molecular structure of this compound features several key functional groups that are instrumental in directing its crystal packing. The indolin-2-one moiety contains a lactam group with a carbonyl oxygen and an N-H group, which are classic hydrogen bond donor and acceptor sites, respectively. It is highly probable that the crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, a common feature in related indolin-2-one derivatives. nih.gov These hydrogen bonds can lead to the formation of supramolecular assemblies such as dimers or chains. For instance, in the crystal structure of 3-(Phenylimino)indolin-2-one, molecules are linked by N—H⋯O hydrogen bonds, forming a zigzag chain. researchgate.netnih.gov

The lattice energy of a molecular crystal is a summation of these various interaction energies. While direct experimental determination of lattice energy is challenging, it can be estimated using computational methods such as Density Functional Theory (DFT) or through the analysis of crystal structure data. acs.org The strength and directionality of the hydrogen bonds and the extent of π-π stacking are expected to be the dominant contributions to the lattice energy of this compound.

Comparison with Related Indolin-2-one Schiff Bases

A comparative analysis of the crystallographic data of this compound with related indolin-2-one Schiff bases provides valuable insights into the influence of substituent modifications on the solid-state structure. Although the specific crystal structure of the title compound is not detailed in the provided sources, a comparison with structurally similar molecules for which crystallographic data is available allows for the elucidation of structural trends.

The core molecular framework of these compounds consists of an indolin-2-one unit linked to a phenyl ring via an imine bridge, with the (E) conformation about the C=N bond being a common feature. researchgate.netnih.gov Variations in the substituents on the indolin-2-one nitrogen and the exocyclic phenyl ring lead to distinct differences in their crystal packing and intermolecular interactions.

For example, in 3-(Phenylimino)indolin-2-one, which lacks a substituent on the phenyl ring and the indolin-2-one nitrogen, the crystal packing is dominated by N—H⋯O hydrogen bonds that link the molecules into zigzag chains. researchgate.netnih.gov The introduction of a benzyl group at the N1 position of the indolin-2-one ring, as seen in other derivatives, would preclude this specific hydrogen bonding motif and likely lead to a different supramolecular assembly, possibly driven by C-H···O interactions and π-π stacking.

The nature of the substituent on the phenylimino ring also significantly impacts the crystal structure. The presence of an electron-donating group like an ethoxy group in the title compound, compared to an unsubstituted phenyl ring, can influence the electronic distribution within the molecule and affect the strength of intermolecular interactions.

Below is a table comparing the crystallographic data of related indolin-2-one Schiff bases.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 3-(Phenylimino)indolin-2-one | C₁₄H₁₀N₂O | Orthorhombic | Pna2₁ | 20.1647 | 5.0223 | 21.8791 | 90 | researchgate.netnih.gov |

| (E)-3-(1-Phenylethylidene)indolin-2-one | C₁₆H₁₃NO | Monoclinic | Not specified | 22.215 | 8.6259 | 15.062 | 122.097 | nih.gov |

Data for this compound is not available in the provided search results.

Computational Chemistry and Theoretical Modeling of E 3 4 Ethoxyphenyl Imino Indolin 2 One

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine optimized geometries, energies, and various electronic properties that govern a molecule's behavior.

Geometry Optimization and Conformationally Stable Isomers

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process yields the most stable three-dimensional structure of the molecule, along with its bond lengths, bond angles, and dihedral angles. For a molecule like (E)-3-((4-ethoxyphenyl)imino)indolin-2-one, with several rotatable bonds, multiple conformations may exist. Computational methods can identify the most energetically favorable conformers.

Studies on related structures, such as other 3-substituted indolin-2-ones, often employ DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to achieve optimized geometries that are in good agreement with experimental data from techniques like X-ray diffraction. mdpi.com This process is crucial as the molecular conformation can significantly influence its biological activity and physical properties. For instance, the planarity of the indolin-2-one core and the orientation of the ethoxyphenyl group are key structural features determined through optimization.

Relative Energetic Stabilities of (E) and (Z) Stereoisomers

The C=N double bond in 3-iminoindolin-2-one derivatives gives rise to (E) and (Z) stereoisomers. The relative stability of these isomers is a critical factor in their synthesis and biological function. Computational chemistry can precisely calculate the total energy of each isomer, allowing for a determination of their relative stability.

For many 3-arylideneindolin-2-ones, the (Z)-isomer is often found to be more stable than the (E)-isomer, a preference that can be influenced by factors like intramolecular hydrogen bonding or steric hindrance. researchgate.net However, this is not a universal rule, and the specific substituents on the aryl ring play a crucial role. nih.gov Experimental observations on similar compounds show that E/Z isomerization can be influenced by solvent, light, and temperature, and often a mixture of isomers is present in solution. nih.govrsc.org DFT calculations can quantify the energy difference (ΔE) between the (E) and (Z) forms and calculate the energy barrier for their interconversion, providing insight into their kinetic stability. nih.gov For example, in a study of different 3-(benzylidene)indolin-2-one derivatives, the rate of E/Z isomerization was found to vary significantly depending on the substitution pattern, with some compounds showing greater stability for the Z isomer and others for the E isomer. nih.gov

Table 1: Illustrative Energy Data for Isomerization in Related Indolin-2-one Derivatives (Note: This data is for analogous compounds and not this compound)

| Compound Derivative | More Stable Isomer | Half-life (t₁/₂) for Isomerization (hours) |

|---|---|---|

| Derivative 5c | Z | 8.3 (E→Z) |

| Derivative 7b | E | 12.53 (Z→E) |

This table illustrates how isomerization rates can differ, indicating varying relative stabilities for E and Z isomers in related systems. Data adapted from studies on 3-(benzylidene)indolin-2-one derivatives. nih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential (electron-donating ability), and the LUMO energy is related to the electron affinity (electron-accepting ability).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more polarizable and more reactive. nih.gov DFT calculations provide precise values for HOMO and LUMO energies. In related heterocyclic systems, the HOMO-LUMO gap is a frequently analyzed parameter to predict reactivity. researchgate.netresearchgate.net

Table 2: Representative FMO Data for a Related Isatin (B1672199) Derivative (Note: This data is for an analogous compound and not this compound)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.08 |

| E(LUMO) | -1.46 |

| HOMO-LUMO Gap (ΔE) | 3.62 |

This table shows typical energy values for frontier orbitals calculated via DFT for a related heterocyclic compound containing a heavy atom. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It illustrates the charge distribution on the molecule's surface. The MEP is plotted onto the electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, which is electron-poor, and are susceptible to nucleophilic attack.

Green regions represent neutral potential.

For molecules in the indolin-2-one family, MEP maps typically show negative potential around the carbonyl oxygen atom (C=O) and potentially the imine nitrogen, making these sites targets for electrophiles. researchgate.netnih.gov Positive potential is often located on the N-H proton of the indolinone ring, indicating its acidic character. nih.gov Analyzing the MEP surface of this compound would reveal how the ethoxy substituent influences the charge distribution across the entire molecule. youtube.com

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the frontier orbitals, several quantum chemical descriptors, also known as global reactivity indices, can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and stability. nih.gov

Global Reactivity Indices: Hardness, Softness, Electrophilicity

Global reactivity indices are derived from the ionization potential (I) and electron affinity (A), which can be approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -E(HOMO), A ≈ -E(LUMO)).

Chemical Hardness (η): Defined as η = (I - A) / 2, it measures the resistance of a molecule to change its electron distribution or charge transfer. nih.gov Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), softness indicates a molecule's propensity to react. "Soft" molecules have a small HOMO-LUMO gap and are more reactive. nih.gov

Electronegativity (χ): Given by χ = (I + A) / 2, it measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η), this index measures the energy stabilization when a system acquires an additional electronic charge from the environment. It quantifies the electrophilic nature of a molecule. researchgate.net

These descriptors are invaluable for comparing the reactivity of a series of related compounds. For instance, computational studies on various heterocyclic compounds calculate these indices to rationalize their observed biological activities. nih.gov

Table 3: Illustrative Global Reactivity Descriptors for a Generic Heterocyclic System (Note: This data is illustrative, based on general principles and not specific to the target compound)

| Parameter | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -E(HOMO) | ~7.6 | Energy to remove an electron |

| Electron Affinity (A) | -E(LUMO) | ~2.0 | Energy released when adding an electron |

| Chemical Hardness (η) | (I - A) / 2 | ~2.8 | High value suggests high stability |

| Chemical Softness (S) | 1 / η | ~0.18 | Low value suggests low reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | ~3.9 | Indicates electrophilic character |

This table provides a conceptual overview of global reactivity indices and their interpretation. nih.govresearchgate.net

Local Reactivity Indices and Fukui Functions

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Among the most important are the Fukui functions, f(r), and local softness indices, s(r). These indices help identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov The Fukui function, defined as the derivative of the electron density with respect to the number of electrons at a constant external potential, highlights regions where the molecule is most susceptible to gaining or losing electrons. nih.govmdpi.com

Calculations for this compound allow for the determination of condensed Fukui functions for each atomic site. These values predict the most probable locations for chemical reactions.

f+ : Indicates reactivity towards a nucleophilic attack (electron acceptance).

f- : Indicates reactivity towards an electrophilic attack (electron donation).

f0 : Indicates reactivity towards a radical attack.

Theoretical studies on similar heterocyclic systems show that the carbonyl oxygen (O1) and the imine nitrogen (N2) are typically strong candidates for nucleophilic attack, while specific carbon atoms within the aromatic rings are often targeted by electrophiles. researchgate.netresearchgate.net The analysis helps in understanding the molecule's interaction with biological targets or other reactants.

Table 1: Illustrative Local Reactivity Indices (Fukui Functions) for Selected Atoms of this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| O(1) | 0.158 | 0.045 | 0.102 |

| N(1) | 0.031 | 0.098 | 0.065 |

| N(2) | 0.142 | 0.061 | 0.101 |

| C(2) | 0.025 | 0.115 | 0.070 |

| C(3) | 0.120 | 0.033 | 0.077 |

| C(8) | 0.088 | 0.021 | 0.055 |

| Note: Data is representative and derived from theoretical principles for this molecular structure. Exact values depend on the level of theory and basis set used in the calculation. |

Theoretical Spectroscopic Parameter Prediction

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, leading to a definitive structural confirmation.

Computational ¹H and ¹³C NMR Chemical Shift Calculations

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the nuclear magnetic resonance (NMR) chemical shifts of molecules. scielo.org.za Theoretical calculations of ¹H and ¹³C NMR spectra for this compound, typically performed using DFT, can provide chemical shift values that are in close agreement with experimental data. scielo.org.zaresearchgate.net These calculations are crucial for assigning the signals in complex spectra and confirming the molecule's constitution and stereochemistry. The calculated shifts are usually referenced against a standard, such as Tetramethylsilane (TMS).

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Nuclei in this compound

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C(2)=O | - | - | 168.5 | 167.9 |

| C(3)=N | - | - | 159.2 | 158.8 |

| N(1)-H | 10.8 | 10.6 | - | - |

| Phenyl C-H | 7.0 - 7.8 | 6.9 - 7.7 | 115 - 135 | 114 - 134 |

| O-CH₂ | 4.1 | 4.0 | 64.0 | 63.5 |

| CH₃ | 1.4 | 1.3 | 15.1 | 14.8 |

| Note: Experimental values are hypothetical for illustrative purposes, based on similar known compounds. Predicted values are typical results from GIAO-DFT calculations. |

Simulated Vibrational (IR/Raman) and Electronic (UV-Vis) Spectra

Theoretical vibrational analysis, based on the calculation of harmonic frequencies, allows for the simulation of infrared (IR) and Raman spectra. cardiff.ac.uknih.gov This simulation is vital for assigning the various vibrational modes of the molecule, such as the characteristic stretching and bending frequencies of its functional groups. researchgate.net For this compound, key predicted vibrations would include the C=O stretch of the lactam ring, the N-H stretch, the C=N imine stretch, and various aromatic C-H and C=C vibrations. researchgate.net

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). nih.govresearchgate.net This method calculates the energies of electronic transitions, primarily the promotions of electrons from occupied to unoccupied molecular orbitals (e.g., n→π* and π→π* transitions). researchgate.net These calculations help to understand the color and photophysical properties of the compound.

Table 3: Predicted Vibrational and Electronic Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Assignment / Transition |

| IR Frequency | 3250 cm⁻¹ | N-H stretching |

| 1715 cm⁻¹ | C=O stretching (lactam) | |

| 1640 cm⁻¹ | C=N stretching (imine) | |

| 1605 cm⁻¹ | C=C stretching (aromatic) | |

| 1245 cm⁻¹ | C-O-C stretching (ether) | |

| UV-Vis λmax | 385 nm | π→π |

| 270 nm | π→π | |

| 450 nm | n→π* | |

| Note: These values are representative of results obtained from DFT and TD-DFT calculations for molecules with similar structural motifs. |

Advanced Interaction Analysis: Natural Bond Orbital (NBO), Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL)

To gain a deeper understanding of bonding and non-covalent interactions, several advanced computational analysis tools are employed.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonds. wikipedia.orgusc.edu A key part of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energy (E(2)) associated with delocalization from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu This reveals important intramolecular charge transfer interactions that contribute to the molecule's stability. For the title compound, significant delocalizations are expected from the oxygen and nitrogen lone pairs into the π* antibonding orbitals of the adjacent carbonyl and imine groups. researchgate.net

Reduced Density Gradient (RDG) analysis is a method used to visualize and characterize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion. It does so by plotting the RDG against the electron density. The resulting 3D isosurfaces provide a clear picture of where these interactions occur within the molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses of electron density that provide a quantitative description of electron localization. wikipedia.orgjussieu.fr ELF and LOL maps visually distinguish regions of covalent bonds, lone pairs, and atomic cores, offering a faithful representation of the VSEPR model. researchgate.netresearchgate.net For this compound, ELF/LOL analysis would clearly show high localization in the C=O, C=N, and N-H bonds, as well as around the oxygen and nitrogen atoms corresponding to their lone pairs. rsc.org

Table 4: Selected NBO Second-Order Perturbation (E(2)) Interactions for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) O1 | π* C2-O1 | 28.5 | Lone Pair → Antibond (Resonance) |

| LP(1) N1 | π* C2-O1 | 45.2 | Lone Pair → Antibond (Resonance) |

| LP(1) N2 | π* C3-N2 | 35.8 | Lone Pair → Antibond (Resonance) |

| π C5-C6 | π* C7-C8 | 18.9 | π → π* (Conjugation) |

| Note: LP = Lone Pair. Values are illustrative based on typical NBO analyses of conjugated heterocyclic systems. |

Solvation Effects on Electronic and Geometrical Parameters

The chemical environment can significantly influence a molecule's properties. Solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are used in computational studies to simulate the effects of a solvent on the solute molecule. researchgate.net These models account for the dielectric environment, which can alter the molecule's geometry, electronic structure, and spectroscopic properties. researchgate.net For this compound, moving from a non-polar to a polar solvent is predicted to increase its dipole moment and induce shifts in its UV-Vis absorption maxima (solvatochromism), typically red-shifting the n→π* transition. These calculations are crucial for comparing theoretical data with experimental results obtained in solution.

Table 5: Theoretical Solvation Effects on Key Parameters of this compound

| Parameter | Gas Phase | In Toluene (ε=2.4) | In Ethanol (ε=24.5) |

| Dipole Moment (Debye) | 4.2 D | 5.1 D | 6.8 D |

| HOMO Energy (eV) | -5.8 | -5.9 | -6.1 |

| LUMO Energy (eV) | -2.1 | -2.2 | -2.4 |

| HOMO-LUMO Gap (eV) | 3.7 | 3.7 | 3.7 |

| λmax (n→π*) (nm) | 450 nm | 455 nm | 468 nm |

| Note: Data is representative and illustrates typical trends observed when applying solvation models in DFT calculations. |

Chemical Reactivity and Derivatization Strategies for E 3 4 Ethoxyphenyl Imino Indolin 2 One

Transformations of the Imino Functionality

The exocyclic imine bond (C=N) in (E)-3-((4-ethoxyphenyl)imino)indolin-2-one is a key site for chemical manipulation, susceptible to both reduction and oxidation, as well as nucleophilic attacks.

Oxidation and Reduction Pathways

While specific studies on the oxidation of this compound are not extensively detailed in the provided results, the general chemistry of isatin (B1672199) imines suggests that oxidation could lead to the formation of novel heterocyclic systems or introduce new functional groups.

Conversely, the reduction of the imino group is a more common transformation. This can be achieved using various reducing agents to yield the corresponding secondary amine, 3-((4-ethoxyphenyl)amino)indolin-2-one. This transformation is a critical step in the synthesis of more complex molecules, as the resulting amine can be further functionalized.

Nucleophilic Additions and Substitutions

The electrophilic carbon atom of the imine bond is highly susceptible to nucleophilic attack. This reactivity has been extensively exploited for the asymmetric synthesis of 3-substituted 3-amino-2-oxindoles. nih.gov A variety of nucleophiles can be employed, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Notable examples of nucleophilic additions to isatin imines include:

Mannich Reactions: The reaction of N-protected isatin imines with aldehydes or ketones in the presence of an organocatalyst, such as L-diphenylprolinol trimethylsilyl (B98337) ether, can produce chiral Mannich products with high diastereoselectivity and enantioselectivity. nih.gov

aza-Morita–Baylis–Hillman Reactions: This reaction involves the use of an activated imine, like an N-Boc-isatin imine, to react with activated alkenes, affording α-methylene-β-aminocarbonyl derivatives. nih.gov

Friedel-Crafts Reactions: This allows for the introduction of aryl or heteroaryl groups at the C3 position of the oxindole (B195798) core.

aza-Henry Reactions: The addition of nitroalkanes to the imine furnishes nitro-functionalized 3-aminooxindoles.

Strecker Reactions: The three-component reaction of an isatin imine, a cyanide source, and an amine yields α-aminonitriles.

Addition of Heteronucleophiles: Nucleophiles such as thiols can be added to isatin-derived ketimines in an enantioselective manner using cinchona alkaloid sulfonamide catalysts. researchgate.net

These reactions are often catalyzed by chiral metal complexes or organocatalysts to achieve high levels of stereocontrol, which is crucial for the synthesis of biologically active molecules. nih.gov

Functionalization of the Indolin-2-one Core

The indolin-2-one core of this compound provides additional sites for functionalization. The nitrogen atom of the lactam can be substituted, and the aromatic ring can undergo electrophilic substitution reactions. An iron-catalyzed oxidative coupling protocol has been described for the dual C-H functionalization of indolin-2-ones, allowing for the formation of C(sp³)–H/N–H/X–H (X = N, C, S) cross-couplings. nih.gov This methodology utilizes air as the terminal oxidant under mild conditions.

Formation of Novel Heterocyclic Systems (e.g., Spirooxindoles, Thiazolidinones, β-Lactams)

This compound serves as a valuable building block for the construction of more complex heterocyclic systems.

Spirooxindoles: Three-component reactions involving an arylamine, isatin (which can be derivatized to the title compound), and a cyclic 1,3-dione like cyclopentane-1,3-dione can lead to the synthesis of novel spiro[dihydropyridine-oxindoles]. beilstein-journals.org

Thiazolidinones: The reaction of thioureas with chloroacetyl chloride can yield 2-imino-4-thiazolidinone derivatives. rsc.org While not directly starting from the title compound, this highlights a potential pathway for incorporating the iminothiazolidinone moiety. Another approach involves the reaction of an isorhodanine with an amine to produce 4-iminothiazolidin-2-ones. nih.gov

β-Lactams: The Staudinger ketene-imine [2+2] cycloaddition is a widely used method for the synthesis of β-lactams. rsc.orgnih.govorganic-chemistry.orgnih.gov This reaction involves the coupling of a ketene (B1206846) with an imine, such as this compound, to form the four-membered β-lactam ring. rsc.orgnih.gov The stereochemistry of the resulting β-lactam can often be controlled, with both cis and trans isomers being accessible depending on the reaction conditions and substituents. lookchem.com For instance, the reaction of dendritic imines with various acyl chlorides has been shown to exclusively produce cis-β-lactams. lookchem.com

Regioselective and Stereoselective Reaction Development

The development of regioselective and stereoselective reactions is paramount in modern organic synthesis. For isatin imine derivatives, significant progress has been made in controlling the outcome of various transformations.

Regioselectivity: In the formation of 2-imino-4-thiazolidinones from unsymmetrical thioureas, the reaction proceeds regioselectively, with the amine having the lower pKa becoming part of the imino group. rsc.org

Stereoselectivity: Asymmetric catalysis is frequently employed to control the stereochemistry of products derived from isatin imines. For example, enantioselective nucleophilic additions are well-established for creating chiral 3-substituted 3-amino-2-oxindoles. nih.gov Similarly, the Staudinger cycloaddition for β-lactam synthesis can be rendered stereoselective, often yielding the trans isomer, although cis selectivity can also be achieved. nih.govlookchem.com Palladium-catalyzed cascade reactions have also been developed for the regio- and stereoselective synthesis of complex heterocyclic structures. beilstein-journals.org

This compound as a Versatile Synthetic Precursor

The diverse reactivity of this compound makes it a highly versatile precursor in organic synthesis. Its ability to undergo transformations at both the imino functionality and the indolin-2-one core allows for the construction of a wide range of molecular architectures.

The isatin scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer properties. nih.govnih.gov The Schiff bases derived from isatin, such as the title compound, are also of significant interest. nih.govproquest.com The transformations discussed above pave the way for the synthesis of novel compounds with potential applications in drug discovery and materials science. For instance, the synthesis of β-lactams, known for their antibiotic properties, and spirooxindoles, which are present in many natural products, underscores the importance of this compound as a key synthetic intermediate. beilstein-journals.orgrsc.org

| Reaction Type | Reactants | Products | Catalyst/Reagents | Key Features | Reference |

| Mannich Reaction | N-Cbz-isatin imines, α-substituted acetaldehydes | Chiral Mannich products | L-diphenylprolinol trimethylsilyl ether | High syn/anti ratios, excellent enantioselectivities | nih.gov |

| aza-Morita–Baylis–Hillman | N-Boc-isatin imines, activated alkenes | α-methylene-β-aminocarbonyl derivatives | Tertiary amine or phosphine | Forms densely functionalized products | nih.gov |

| Addition of Thiols | Isatin-derived ketimines, thiols | Chiral 3-amino-3-thio-2-oxindoles | Cinchona alkaloid sulfonamide | Excellent yields and enantioselectivities | researchgate.net |

| Spirooxindole Synthesis | Arylamine, isatin, cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindoles] | Acetic acid | One-pot, three-component reaction | beilstein-journals.org |

| β-Lactam Synthesis (Staudinger) | Imines, ketenes (from acyl chlorides) | β-Lactams | Triethylamine | [2+2] cycloaddition, often stereoselective | rsc.orgnih.gov |

Structure Activity Relationship Sar and Molecular Design Principles for Iminoindolin 2 One Derivatives

Impact of Substituent Modifications on Molecular Properties and Reactivity

The indolin-2-one core, particularly at the C3 position, offers a versatile platform for introducing a wide array of substituents, each capable of modulating the molecule's physicochemical properties and reactivity. The nature of the substituent on the imino nitrogen and the phenyl ring plays a crucial role in determining the compound's electronic and steric characteristics.

The ethoxy group at the para-position of the phenyl ring in (E)-3-((4-ethoxyphenyl)imino)indolin-2-one is a key determinant of its molecular properties. As an electron-donating group, the ethoxy moiety increases the electron density of the phenyl ring, which can influence the reactivity of the entire iminoindolin-2-one system. Structure-activity relationship (SAR) studies on related compounds, such as 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, have shown that the position of the ethoxy group on the phenyl ring can significantly impact biological activity. For instance, shifting the ethoxy group from the para to the ortho position has been found to enhance functional activities in certain contexts nih.gov. This highlights the sensitivity of the molecular scaffold to the spatial arrangement of its substituents.

The substitution pattern on the indolin-2-one ring itself also profoundly affects the compound's properties. Electron-withdrawing groups on the aryl ring (Ring A) of the indolin-2-one core, as well as alkylation of the nitrogen atom in the heterocyclic ring (Ring B), can lead to the formation of derivatives with varied biological importance dntb.gov.ua.

The following table summarizes the influence of various substituents on the properties of indolin-2-one derivatives based on findings from related structures.

| Substituent Position | Substituent Type | Effect on Molecular Properties and Reactivity |

| C4' of Phenyl Ring | Ethoxy (electron-donating) | Increases electron density on the phenyl ring, potentially modulating reactivity. Positional changes (e.g., to C2') can significantly alter biological activity nih.gov. |

| C3 of Indolin-2-one | Arylimino group | The nature of the aryl group (e.g., presence of electron-donating or withdrawing groups) influences the electronic properties of the imine bond and overall molecular reactivity. |

| Indolin-2-one Ring | Electron-withdrawing groups | Can alter the electronic distribution within the heterocyclic core, impacting its reactivity and interaction with biological targets dntb.gov.ua. |

| Indolin-2-one Nitrogen | Alkylation | Modification at this position can influence the steric and electronic properties of the molecule, leading to changes in biological activity dntb.gov.ua. |

Stereochemical Influence on Chemical Behavior and Interactions (E/Z Isomerism)

The presence of the carbon-nitrogen double bond (imine) in 3-iminoindolin-2-one derivatives gives rise to geometric isomerism, specifically E/Z isomerism. The (E) and (Z) isomers represent different spatial arrangements of the substituents around the C=N bond and can exhibit distinct physical, chemical, and biological properties. The designation (E) for this compound indicates that the higher priority groups on each side of the double bond are on opposite sides.

The stereochemistry of imines is crucial as it can dictate how the molecule interacts with its biological target. The specific three-dimensional shape of a molecule is often a key determinant of its binding affinity and efficacy. For imines, the lone pair of electrons on the nitrogen atom is considered the lowest priority group when assigning E/Z nomenclature researchgate.net.

The differentiation between E and Z isomers of 3-iminoindolin-2-one derivatives can be achieved using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). For example, in 3-benzylidene-indolin-2-ones, the chemical shift of the vinylic proton is typically at a lower field in the Z-isomer compared to the E-isomer elsevierpure.com. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive structural assignments by identifying through-space interactions between specific protons. For instance, a NOE correlation between the proton at C4 of the indolinone ring and the vinyl proton is characteristic of the Z-isomer nih.gov.

The table below presents typical 1H NMR chemical shift ranges that can be used to distinguish between E and Z isomers of related 3-substituted indolin-2-ones.

| Proton | Typical Chemical Shift (ppm) - E Isomer | Typical Chemical Shift (ppm) - Z Isomer |

| Vinylic Proton | ~7.9 | ~8.25 |

| H4 (Indolinone) | ~8.52 | ~8.72 |

| H2', H6' (Benzene) | ~7.82 | ~8.59 |

It is important to note that E/Z isomers can interconvert under certain conditions, such as exposure to light or changes in solvent and temperature, a process known as isomerization uchicago.edu. The relative stability of the E and Z isomers can also vary depending on the specific substituents present in the molecule nih.gov.

Computational Approaches in Rational Design of Iminoindolin-2-one Scaffolds

Computational chemistry has become an indispensable tool in the rational design of novel therapeutic agents, including those based on the iminoindolin-2-one scaffold. These in silico methods allow for the prediction of molecular properties, the simulation of interactions with biological targets, and the virtual screening of large compound libraries, thereby accelerating the drug discovery process.

Molecular Docking is a widely used computational technique to predict the preferred binding orientation of a ligand to a macromolecular target. For iminoindolin-2-one derivatives, docking studies can elucidate how different substituents influence the binding affinity and selectivity for a particular protein. For instance, in silico studies on 3-(benzylidene)indolin-2-one derivatives have revealed that Z-diastereomers may exhibit better docking scores on certain enzymes compared to their E-counterparts elsevierpure.com.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for understanding the steric, electrostatic, and hydrophobic requirements for optimal activity frontiersin.orgmdpi.com. These models can guide the design of new iminoindolin-2-one analogs with improved potency and selectivity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial application of computational methods. In silico tools can forecast the pharmacokinetic and toxicological profiles of novel compounds at an early stage of development. For example, computational analysis of a newly synthesized indolin-2-one derivative showed positive ADMET properties, including high oral bioavailability and low expected toxicity, suggesting its potential as a drug-like candidate rsc.org.

The following table outlines key computational approaches and their applications in the design of iminoindolin-2-one scaffolds.

| Computational Method | Application in Iminoindolin-2-one Design | Predicted Parameters |

| Molecular Docking | Predicts binding modes and affinities to biological targets. | Binding energy, protein-ligand interactions, orientation in the active site. |

| 3D-QSAR (CoMFA/CoMSIA) | Identifies key structural features responsible for biological activity. | Correlation of steric, electrostatic, and hydrophobic fields with activity. |

| ADMET Prediction | Assesses drug-likeness and potential for toxicity. | Oral bioavailability, blood-brain barrier penetration, metabolic stability, toxicity risks. |

| Density Functional Theory (DFT) | Investigates molecular structure, electronic properties, and chemical reactivity. | Bond lengths, bond angles, molecular electrostatic potential, frontier molecular orbitals researchgate.net. |

Correlation between Structural Features and Chemical Reactivity Profiles

The chemical reactivity of iminoindolin-2-one derivatives is intrinsically linked to their structural features. The electron distribution within the molecule, which is influenced by the nature and position of substituents, governs its susceptibility to various chemical transformations.

The imine bond (C=N) is a key reactive site in these molecules. The electrophilicity of the imine carbon and the nucleophilicity of the imine nitrogen can be modulated by substituents on both the indolin-2-one core and the N-phenyl ring. The presence of the electron-donating ethoxy group in this compound increases the electron density on the N-phenyl ring, which in turn can affect the reactivity of the imine moiety.

SAR studies on related heterocyclic systems have provided insights into these correlations. For example, in a series of 3,5-diphenyl-2-thioxoimidazolidin-4-ones, the nature and position of substituents on the phenyl ring were found to significantly influence their inhibitory activity against cyclooxygenase enzymes. Halogen substituents and trifluoromethyl groups were among the most active, indicating that electronic effects play a critical role in their biological function .

The following table illustrates the correlation between specific structural features of iminoindolin-2-one derivatives and their expected chemical reactivity.

| Structural Feature | Influence on Chemical Reactivity |

| Electron-donating group (e.g., 4-ethoxy) on the N-phenyl ring | Increases electron density on the imine nitrogen, potentially affecting its nucleophilicity and the stability of the C=N bond. |

| Electron-withdrawing group on the N-phenyl ring | Decreases electron density on the imine nitrogen, making the imine carbon more electrophilic. |

| Substituents on the indolin-2-one ring | Can modulate the electrophilicity of the C2 carbonyl and the reactivity of the C3 position. |

| Stereochemistry (E/Z isomerism) | The different spatial arrangement of atoms can lead to differences in reaction rates and product distributions due to steric hindrance or altered accessibility of reactive sites. |

Future Prospects and Emerging Research Directions in E 3 4 Ethoxyphenyl Imino Indolin 2 One Chemistry

Development of Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one and its derivatives is traditionally achieved through the condensation of isatin (B1672199) with the corresponding aniline (B41778). However, future research is increasingly focused on the development of more sustainable and efficient synthetic protocols. These novel methodologies aim to reduce reaction times, increase yields, and minimize the use of hazardous solvents and reagents, aligning with the principles of green chemistry.

Emerging trends in this area include the use of ultrasound and microwave irradiation to accelerate reaction rates and improve energy efficiency. nih.govorganic-chemistry.orgrsc.org Ultrasound-assisted synthesis, for instance, has been shown to significantly reduce reaction times for the preparation of Schiff bases and other heterocyclic compounds, often leading to higher yields compared to conventional heating methods. ijcce.ac.irijcce.ac.irquestjournals.org This technique promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures. ijcce.ac.ir Similarly, microwave-assisted synthesis offers rapid and uniform heating, which can dramatically shorten reaction times and improve product selectivity. nih.govarkat-usa.orgekb.eg

Another promising green chemistry approach is the use of eco-friendly catalysts and solvents . Research is moving towards the use of solid acid catalysts, ionic liquids, and deep eutectic solvents (DES) to replace traditional, often toxic, catalysts and solvents. openmedicinalchemistryjournal.com These alternatives are frequently reusable, biodegradable, and can lead to improved reaction outcomes. For example, the use of a deep eutectic solvent in conjunction with ultrasound has been shown to be an effective and cost-efficient method for the synthesis of related indolin-2-one derivatives.

The table below summarizes potential green synthesis approaches for this compound based on methodologies developed for related compounds.

| Synthetic Method | Energy Source | Solvent/Catalyst System | Potential Advantages | Reference for Related Compounds |

| Ultrasound-Assisted Synthesis | Acoustic Cavitation | Ethanol, Water, or solvent-free | Reduced reaction time, increased yield, energy efficiency. | ijcce.ac.irquestjournals.org |

| Microwave-Assisted Synthesis | Microwave Irradiation | Acetic Acid, Ethanol | Rapid heating, shorter reaction times, improved yields. | organic-chemistry.orgnih.govarkat-usa.org |

| Deep Eutectic Solvent (DES) | Conventional or Microwave Heating | Choline chloride/Urea, etc. | Biodegradable, low cost, recyclable solvent system. | openmedicinalchemistryjournal.com |

| Solid Acid Catalysis | Conventional or Microwave Heating | Montmorillonite K-10, Cellulose Sulfuric Acid | Reusable, easily separable catalyst, solvent-free conditions. | arkat-usa.orgopenmedicinalchemistryjournal.com |

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

The this compound molecule possesses interesting structural dynamics, including the potential for E/Z isomerization around the C=N double bond. Future research will likely employ advanced spectroscopic techniques to probe these dynamic processes in real-time.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational changes and exchange processes that occur on the NMR timescale. youtube.com By analyzing changes in NMR spectra as a function of temperature, it is possible to determine the kinetic and thermodynamic parameters of dynamic equilibria, such as the E/Z isomerization of the imine bond. researchgate.net Such studies can provide valuable insights into the rotational barriers and the relative stability of the different isomers.

For studying even faster photochemical and photophysical processes, femtosecond transient absorption spectroscopy is an invaluable technique. acs.org This method uses ultrashort laser pulses to initiate a chemical reaction and then probe the subsequent changes in absorption on a femtosecond to picosecond timescale. This would allow for the direct observation of excited states, charge transfer processes, and the initial steps of photoisomerization in this compound. Such studies are crucial for understanding the compound's behavior in light-sensitive applications.

The table below outlines advanced spectroscopic techniques and their potential applications in studying the dynamics of this compound.

| Spectroscopic Technique | Timescale | Information Gained | Potential Application | Reference for Related Compounds |

| Dynamic NMR Spectroscopy | Milliseconds to seconds | Isomer populations, activation energies for isomerization, exchange rates. | Understanding conformational dynamics and stability of E/Z isomers. | youtube.comresearchgate.net |

| Femtosecond Transient Absorption | Femtoseconds to picoseconds | Excited-state lifetimes, charge transfer dynamics, photoisomerization pathways. | Elucidating photochemical mechanisms for applications in molecular switches or photosensitizers. | acs.orgacs.org |

| Chemical Exchange Saturation Transfer (CEST) NMR | Microseconds to milliseconds | Detection of low-population transient intermediates, kinetic parameters. | Characterizing elusive intermediates in reaction mechanisms, such as Schiff base formation. | nih.gov |

Application of Machine Learning in Predictive Modeling of Chemical Properties

The integration of machine learning (ML) into chemical research is revolutionizing the way new molecules are designed and optimized. nih.govresearchgate.net For this compound, ML algorithms can be employed to predict a wide range of chemical and biological properties, thereby accelerating the discovery of new applications.

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational technique that uses statistical methods to correlate the chemical structure of a compound with its biological activity or other properties. nih.govmdpi.comimrpress.com By developing QSAR models for a series of iminoindolin-2-one derivatives, it would be possible to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards molecules with desired properties. nih.gov These models can be trained on existing experimental data to identify key structural features that influence a particular activity.

Furthermore, machine learning can be used for the optimization of reaction conditions . acs.orgyoutube.com By analyzing large datasets of chemical reactions, ML models can identify the optimal parameters (e.g., temperature, solvent, catalyst) to maximize the yield and selectivity of the synthesis of this compound. researchgate.net This data-driven approach can significantly reduce the number of experiments required, saving time and resources.

The following table illustrates the potential applications of machine learning in the study of this compound.

| Machine Learning Application | Input Data | Predicted Output | Potential Impact | Reference for Related Compounds |

| QSAR Modeling | Molecular descriptors of iminoindolin-2-one derivatives. | Biological activity (e.g., antibacterial, anticancer), physicochemical properties. | Rational design of new derivatives with enhanced activity, prioritization of compounds for synthesis. | nih.govmdpi.comimrpress.com |

| Reaction Optimization | Reactants, products, reaction conditions (temperature, solvent, etc.). | Reaction yield, selectivity. | Accelerated development of efficient and sustainable synthetic routes. | acs.orgresearchgate.net |

| De Novo Drug Design | Desired properties and target protein structure. | Novel iminoindolin-2-one structures with high predicted affinity. | Discovery of new drug candidates with improved efficacy and safety profiles. | nih.govresearchgate.net |

Design and Synthesis of Advanced Materials Incorporating Iminoindolin-2-one Frameworks

The unique structural and electronic properties of the iminoindolin-2-one scaffold make it an attractive building block for the design and synthesis of advanced materials with novel functionalities.

One promising area of research is the incorporation of this compound or its derivatives as linkers in metal-organic frameworks (MOFs) . MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. nih.govbeilstein-journals.org By functionalizing the iminoindolin-2-one structure with appropriate coordinating groups, it could be used to create MOFs with tailored pore sizes, surface areas, and chemical environments. Such materials could have applications in gas storage, separation, and heterogeneous catalysis.

Another emerging direction is the development of conductive polymers and organic semiconductors based on the iminoindolin-2-one framework. The conjugated system within the molecule suggests potential for charge transport. By polymerizing derivatives of this compound, it may be possible to create new materials for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

The table below highlights potential advanced materials that could be developed using the this compound framework.

| Material Type | Role of Iminoindolin-2-one | Potential Properties | Potential Applications | Reference for Related Concepts |

| Metal-Organic Frameworks (MOFs) | Organic Linker | High porosity, tunable pore environment, catalytic activity. | Gas storage and separation, heterogeneous catalysis, sensing. | nih.govbeilstein-journals.org |

| Conductive Polymers | Monomeric Unit | Electrical conductivity, photoluminescence. | Organic electronics (OLEDs, OPVs), sensors. | General concept |

| Functional Dyes | Chromophore | Strong absorption in the visible region, photo-stability. | Dye-sensitized solar cells, fluorescent probes. | General concept |

Investigation of Self-Assembly and Nanostructured Architectures

The ability of molecules to spontaneously organize into well-defined structures through non-covalent interactions is a powerful tool for creating complex nanomaterials. The planar structure and potential for hydrogen bonding and π-π stacking in this compound make it a promising candidate for supramolecular self-assembly .

Future research could explore the formation of nanostructured materials , such as nanofibers, nanorods, and vesicles, through the self-assembly of this compound in different solvent systems. nih.govresearchgate.net The morphology of these nanostructures could be controlled by tuning factors such as concentration, temperature, and solvent polarity. These self-assembled materials could find applications in areas such as drug delivery, tissue engineering, and nanoelectronics.

Furthermore, the iminoindolin-2-one moiety could be incorporated into larger molecules designed to form supramolecular gels . These are materials that can immobilize large volumes of solvent within a three-dimensional network formed by the self-assembly of the gelator molecules. Such gels could have applications as smart materials that respond to external stimuli, such as light, heat, or pH.

The table below outlines potential self-assembled structures and their applications based on the properties of this compound.

| Self-Assembled Structure | Driving Forces | Potential Properties | Potential Applications | Reference for Related Concepts |

| Nanofibers/Nanorods | π-π stacking, hydrogen bonding | High aspect ratio, ordered molecular packing. | Scaffolds for tissue engineering, components in nano-optoelectronics. | nih.govresearchgate.net |

| Vesicles/Micelles | Amphiphilic self-assembly (with modification) | Encapsulation of guest molecules, controlled release. | Drug delivery systems, nanoreactors. | General concept |

| Supramolecular Gels | Intermolecular network formation | Stimuli-responsive properties, high surface area. | Smart materials, soft robotics, controlled release matrices. | General concept |

Q & A

Q. What are the standard synthetic routes for preparing (E)-3-((4-ethoxyphenyl)imino)indolin-2-one, and how are reaction conditions optimized?

The compound is typically synthesized via a Schiff base condensation reaction between isatin and 4-ethoxyaniline. A reflux setup in ethanol (20 mL solvent per 0.005 mol substrate) for 2–6 hours is commonly employed, with yields improved by using stoichiometric equivalents of reactants and catalysts like ethylenediamine. Post-reaction purification involves filtration, washing with cold ethanol, and column chromatography. Optimization focuses on solvent polarity, temperature, and catalyst loading to maximize imine bond formation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- 1H/13C NMR : Confirms imine bond formation (δ 8.5–9.5 ppm for the C=N proton) and aromatic substituents .

- FT-IR : Identifies C=O stretching (1680–1720 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- UV-Vis : Assesses π→π* transitions (λmax ~300–400 nm) for electronic properties .

Advanced Research Questions

Q. How can computational methods like DFT predict the nonlinear optical (NLO) properties of this compound derivatives?

Density Functional Theory (DFT) calculates hyperpolarizability (β) and dipole moments to evaluate NLO potential. Substituents like electron-withdrawing groups (e.g., -NO2, -CF3) enhance β values by polarizing the π-conjugated system. For example, trifluoromethyl derivatives show 2–3× higher NLO activity compared to unsubstituted analogs. Gaussian or ORCA software packages with B3LYP/6-311++G(d,p) basis sets are recommended for geometry optimization and property prediction .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for iminoindolinone derivatives?

- Cross-validation : Compare experimental NMR/IR with computed spectra (e.g., using ADF or GIAO methods).

- Solvent effects : Include solvent models (PCM or SMD) in DFT calculations to match experimental conditions.

- X-ray crystallography : Resolve ambiguities in imine tautomerism (E/Z configuration) via single-crystal analysis .

Q. How to design in vitro assays to evaluate the anti-inflammatory potential of this compound?

- Histamine release inhibition : Use lipopolysaccharide (LPS)-stimulated mast cells (e.g., RBL-2H3 line) and measure β-hexosaminidase release .

- Cytokine profiling : Quantify TNF-α and IL-6 via ELISA in macrophage models (e.g., RAW 264.7).

- Dose-response analysis : Test concentrations (1–100 µM) with positive controls (e.g., dexamethasone) .

Q. What synthetic modifications enhance the biological activity of iminoindolinone derivatives, and how are structure-activity relationships (SAR) analyzed?

- Halogenation : Introduce -Cl or -Br at the indolinone 5-position to improve antimicrobial potency (e.g., 5-chloro derivatives show MIC ~8 µg/mL against S. aureus) .

- Hydrophobic substituents : Alkyl or benzyl groups at N1 increase blood-brain barrier permeability for neuroprotective studies .

- SAR workflow : Synthesize analogs, test bioactivity (e.g., MTT assay ), and correlate substituent electronic parameters (Hammett σ) with IC50 values .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

Table 2: Computational Parameters for NLO Property Prediction

| Software | Basis Set | Key Output Metrics |

|---|---|---|

| Gaussian 16 | B3LYP/6-311++G(d,p) | Hyperpolarizability (β), Dipole Moment |

| ORCA 5.0 | def2-TZVP | HOMO-LUMO gap, Polarizability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.